N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (CAS: 2034483-64-0) is a synthetic carboxamide derivative with a molecular formula of C20H23N3O4S and a molecular weight of 401.5 g/mol. Its structure features a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and sulfone groups at positions 1,3 and 2, respectively. The thiadiazole ring is linked via an amide bond to a tetrahydro-2H-pyran moiety bearing a phenyl group at position 2.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-22-17-9-8-16(14-18(17)23(2)28(22,25)26)21-19(24)20(10-12-27-13-11-20)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWYHYROLRLNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazole Carboxamides (): Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and derivatives (3b–3p) share the carboxamide linkage but differ in their heterocyclic cores (pyrazole vs. thiadiazole). These pyrazole analogs exhibit molecular weights ranging from 403.1 to 437.1 g/mol, comparable to the target compound (401.5 g/mol). Substituents like chloro, cyano, and aryl groups influence their melting points (123–183°C) and spectroscopic profiles (e.g., δ 2.65–2.66 ppm for methyl groups in ¹H-NMR) .
Thiazole Carboxamides (): Thiazole-based analogs, such as ND-11543 () and N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (), incorporate thiazole or imidazothiazole cores. Fluorine substitution in ’s compound may improve metabolic stability compared to the non-fluorinated target compound .
Physicochemical and Spectroscopic Properties
Key Observations:
- Molecular Weight: The target compound (401.5 g/mol) is lighter than ND-11543 (558.6 g/mol) but comparable to pyrazole derivatives (403–437 g/mol).
- Substituent Effects: Electron-withdrawing groups (e.g., sulfone in the target compound, chloro/cyano in pyrazoles) influence solubility and reactivity. Fluorine in ’s compound may enhance metabolic stability .
- Synthetic Yields: Pyrazole derivatives (62–71% yields) and ND-11543 (62% yield) suggest moderate efficiency in carboxamide coupling reactions, consistent with methods using EDCI/HOBt or similar reagents .
Critical Analysis and Limitations
- Data Gaps: The target compound lacks reported melting points, solubility, and biological activity data, limiting a comprehensive comparison.
- Structural Diversity: While pyrazole and thiazole analogs share functional groups, core heterocycle differences (e.g., aromaticity, ring strain) may significantly alter their chemical behavior and applications.
- Spectroscopic Consistency: ¹H-NMR data for methyl groups (δ ~2.65–2.66 ppm) are consistent across carboxamides, validating structural assignments .
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